(S)-3-(2-Bromoacetamido)-2-((tert-butoxycarbonyl)amino)propanoic acid
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Overview
Description
“(S)-3-(2-Bromoacetamido)-2-((tert-butoxycarbonyl)amino)propanoic acid” appears to be a complex organic compound. It contains a bromoacetamido group, a tert-butoxycarbonyl amino group, and a propanoic acid group. The “(S)” at the beginning suggests it’s the “S” enantiomer of the compound, indicating its stereochemistry.
Synthesis Analysis
Without specific information, it’s hard to provide a detailed synthesis analysis. However, compounds like this are often synthesized using peptide synthesis methods, where different amino acid units are linked together.Molecular Structure Analysis
The molecular structure would likely show the different functional groups attached to a central carbon backbone. The stereochemistry would be indicated by the arrangement of these groups in three-dimensional space.Chemical Reactions Analysis
Again, without specific information, it’s difficult to provide a detailed analysis. However, the compound contains several functional groups that could potentially undergo a variety of chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general predictions can be made based on the functional groups present, but without specific data, these would only be estimates.Scientific Research Applications
Enzyme Inhibition
One notable application involves the synthesis of electrophilic amide analogues of (S)-2,3-diaminopropionic acid as potential inhibitors of L-asparagine synthetase, a critical enzyme in amino acid biosynthesis. These compounds, including derivatives of (S)-3-(2-Bromoacetamido)-2-((tert-butoxycarbonyl)amino)propanoic acid, were evaluated for their ability to inhibit the enzyme and exhibit antitumor activity (Mokotoff & Logue, 1981).
Synthetic Methodology
The compound has also been pivotal in the development of novel synthetic methodologies. For instance, it played a crucial role in the asymmetric synthesis of both enantiomers of neuroexcitant compounds, demonstrating its versatility in synthesizing enantiomerically pure substances (Pajouhesh et al., 2000). Additionally, it has been utilized in the synthesis of chiral monomers for the preparation of stereoregular polyamides, showcasing its application in polymer science (Gómez et al., 2003).
Enantioselective Synthesis
In the realm of enantioselective synthesis, the compound has facilitated the preparation of enantiomerically pure α-amino acids, underscoring its importance in producing chiral building blocks for pharmaceuticals and peptide synthesis (Williams et al., 2003). This highlights the compound's critical role in advancing methodologies for the synthesis of biologically active molecules.
Materials Science
Furthermore, derivatives of (S)-3-(2-Bromoacetamido)-2-((tert-butoxycarbonyl)amino)propanoic acid have been used in materials science, particularly in the synthesis and characterization of organotellurium and organoselenium compounds (Singh et al., 2018). These studies contribute to our understanding of the properties and applications of these elements in organic chemistry.
Safety And Hazards
Without specific information, it’s hard to provide a detailed safety and hazard analysis. However, as with all chemicals, proper safety precautions should be taken when handling this compound.
Future Directions
The future directions for research into this compound would depend on its biological activity and potential applications. Without more information, it’s hard to speculate on what these might be.
properties
IUPAC Name |
(2S)-3-[(2-bromoacetyl)amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BrN2O5/c1-10(2,3)18-9(17)13-6(8(15)16)5-12-7(14)4-11/h6H,4-5H2,1-3H3,(H,12,14)(H,13,17)(H,15,16)/t6-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCUCJIZACLGGN-LURJTMIESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CNC(=O)CBr)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CNC(=O)CBr)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BrN2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427331 |
Source
|
Record name | 3-(2-Bromoacetamido)-N-(tert-butoxycarbonyl)-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20427331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-(2-Bromoacetamido)-2-((tert-butoxycarbonyl)amino)propanoic acid | |
CAS RN |
135630-90-9 |
Source
|
Record name | 3-(2-Bromoacetamido)-N-(tert-butoxycarbonyl)-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20427331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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